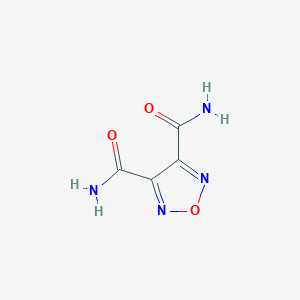

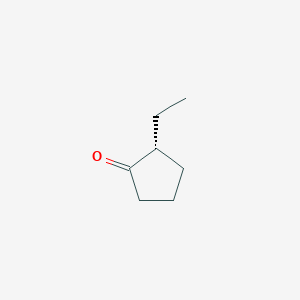

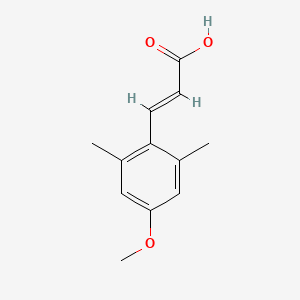

1,2,5-Oxadiazole-3,4-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties :

- The synthesis of 1,2,4-oxadiazole-3-carboxamide involves an acid-promoted reaction with nitrosation reagent, providing a new method for preparing compounds containing this moiety. This process achieves high yield and reduces acid use, indicating potential for efficient synthesis in pharmaceutical chemistry (Shaoqing Du et al., 2021).

- 1,2,4-Oxadiazoles, including related compounds, are known for their use as bioisosters of esters and amides, with applications in medicinal chemistry and materials science. Their synthesis can be tuned for specific applications (Boström et al., 2012).

Energetic Materials Research :

- Research on 1,2,5-oxadiazole derivatives includes their use in energetic materials. Salts from linked 1,2,4/1,2,5-oxadiazole precursors show excellent thermal stability and energetic performance, making them suitable for high-performance applications (Hao Wei et al., 2015).

Biological Activities and Pharmacological Potential :

- 1,2,4-oxadiazole and its derivatives, closely related to 1,2,5-oxadiazole, have been evaluated for a wide range of medicinal applications, suggesting similar potential for 1,2,5-oxadiazole derivatives (S. Aggarwal et al., 2020).

- 1,2,5-Oxadiazoles have wide applications in medicinal chemistry, including treatments for various diseases in humans and animals. Their synthesis methods and biological activities highlight their versatility in chemistry (J. R. D. F. Filho et al., 2023).

Material Science Applications :

- The properties of 1,2,4-oxadiazoles, including fluorinated variants, have been explored in materials science for modifying polymers and macromolecules. This indicates potential applications for 1,2,5-oxadiazole in similar domains (Andrea Pace et al., 2015).

Safety and Hazards

Future Directions

Oxadiazoles, including 1,2,5-Oxadiazole-3,4-dicarboxamide, have potential for further refinement as anti-infective agents . The promising effect of certain oxadiazole derivatives on specific cell lines motivates future studies to improve the anticancer profile and to reduce the toxicological risks .

properties

IUPAC Name |

1,2,5-oxadiazole-3,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3(9)1-2(4(6)10)8-11-7-1/h(H2,5,9)(H2,6,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTYWKOPRBDQPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1C(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Oxadiazole-3,4-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)

![2-(4-chlorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2931490.png)

![3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2931501.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2931503.png)

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2931506.png)